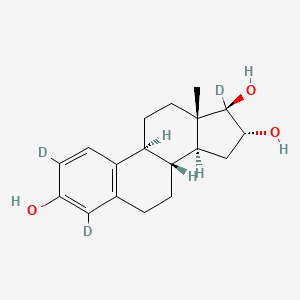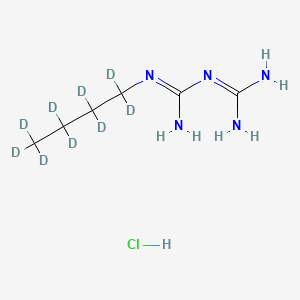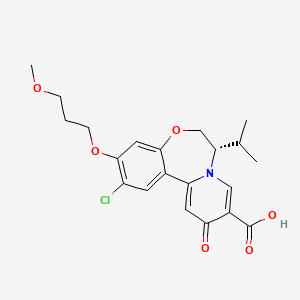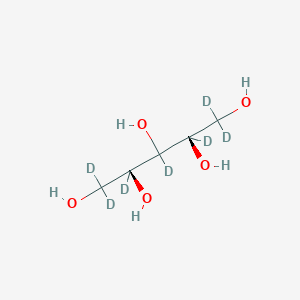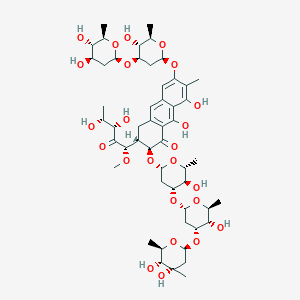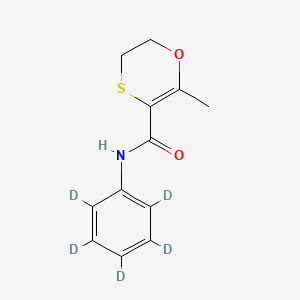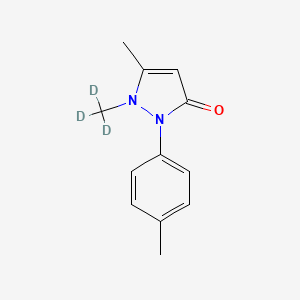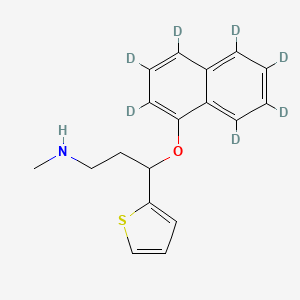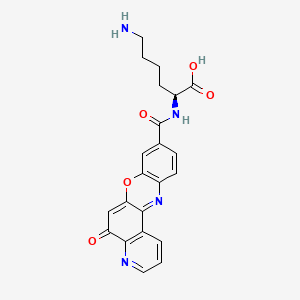
Antitumor agent-60
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-60 is a novel compound that has shown significant potential in the treatment of various cancers. It is part of a new generation of antitumor agents that target specific molecular pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its unique mechanism of action and promising results in preclinical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-60 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of condensation reactions. This intermediate is then subjected to various functional group modifications to introduce the desired substituents. The final step involves purification and characterization of the compound to ensure its purity and structural integrity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are used to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Antitumor agent-60 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less reactive species.
Substitution: This reaction involves the replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogenating agents and nucleophiles, typically under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, depending on the reagents used.
科学的研究の応用
Antitumor agent-60 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.
Medicine: Undergoing preclinical and clinical trials to evaluate its efficacy and safety in treating various cancers.
Industry: Potentially used in the development of new anticancer drugs and therapeutic formulations.
作用機序
The mechanism of action of Antitumor agent-60 involves targeting specific molecular pathways that are critical for cancer cell survival. It binds to key proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation and induction of programmed cell death. The compound also modulates the activity of various signaling pathways, such as the PI3K/AKT and MAPK pathways, which are often dysregulated in cancer cells.
類似化合物との比較
Antitumor agent-60 is unique compared to other similar compounds due to its specific molecular targets and mechanism of action. Similar compounds include:
Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to cell death.
Paclitaxel: A natural product that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
While these compounds are effective in treating various cancers, this compound offers several advantages, including higher specificity for cancer cells and reduced toxicity to normal cells. This makes it a promising candidate for further development and clinical application.
特性
分子式 |
C24H28O10S |
|---|---|
分子量 |
508.5 g/mol |
IUPAC名 |
5-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenoxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H28O10S/c1-30-17-13-20(32-3)18(21(14-17)33-4)10-11-35(28,29)15-16-8-9-19(31-2)22(12-16)34-24(27)7-5-6-23(25)26/h8-14H,5-7,15H2,1-4H3,(H,25,26)/b11-10+ |
InChIキー |
VNTUUFKNTZWWHY-ZHACJKMWSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OC(=O)CCCC(=O)O |
正規SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OC(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


